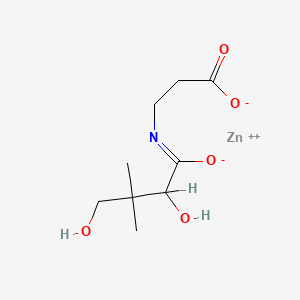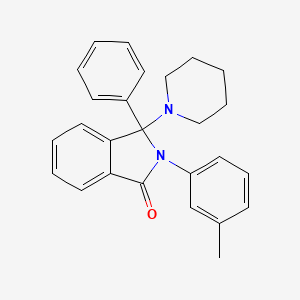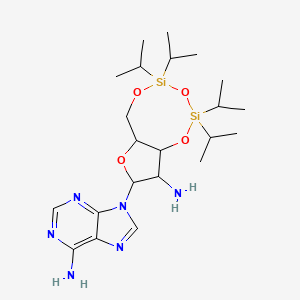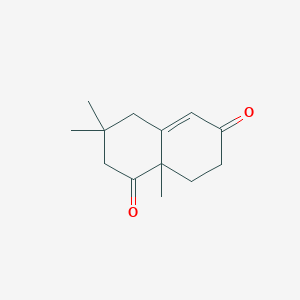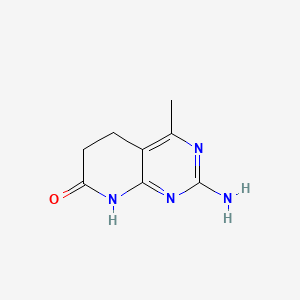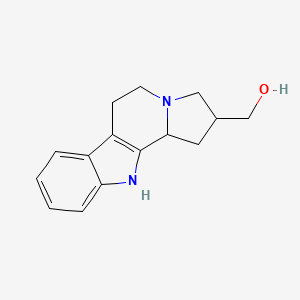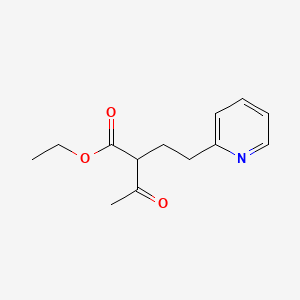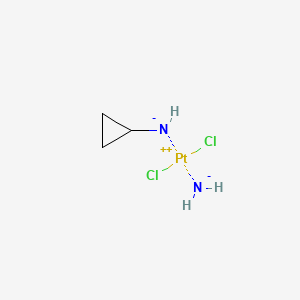
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antitumor activity and is being studied as a possible alternative to other platinum-based chemotherapeutic agents like cisplatin and carboplatin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum typically involves the reaction of platinum(II) chloride with cyclopropanamine in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the reaction.
Solvent: Aqueous or organic solvents may be used depending on the specific synthetic route.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiols, and phosphines. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
科学研究应用
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of platinum complexes in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It is being investigated as a potential chemotherapeutic agent due to its antitumor activity.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including catalysis and material science.
作用机制
The mechanism of action of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing cell death. The molecular targets and pathways involved include:
DNA: The primary target, where the compound forms cross-links that disrupt the DNA structure.
Cellular Pathways: The compound activates various cellular pathways that lead to apoptosis (programmed cell death).
相似化合物的比较
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is compared with other platinum-based compounds like cisplatin and carboplatin:
Cisplatin: Known for its high efficacy but also associated with significant side effects like nephrotoxicity and ototoxicity.
Carboplatin: Offers a better safety profile compared to cisplatin but may have lower efficacy in some cases.
Unique Features: this compound is unique in its ability to retain activity against cisplatin-resistant cell lines and its potentially reduced toxicity profile.
Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
These compounds share a similar platinum-based structure but differ in their ligands and overall chemical properties, leading to variations in their biological activity and toxicity profiles.
属性
CAS 编号 |
94157-21-8 |
|---|---|
分子式 |
C3H8Cl2N2Pt |
分子量 |
338.10 g/mol |
IUPAC 名称 |
azanide;cyclopropylazanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C3H6N.2ClH.H2N.Pt/c4-3-1-2-3;;;;/h3-4H,1-2H2;2*1H;1H2;/q-1;;;-1;+4/p-2 |
InChI 键 |
ICQDPVPMJBXWEN-UHFFFAOYSA-L |
规范 SMILES |
C1CC1[NH-].[NH2-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


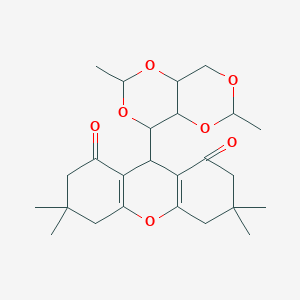
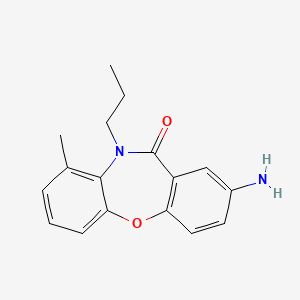
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)

